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molecular formula C8H17NO2 B8801164 1-(Allyloxy)-3-(dimethylamino)propan-2-ol CAS No. 78752-11-1

1-(Allyloxy)-3-(dimethylamino)propan-2-ol

Cat. No. B8801164
M. Wt: 159.23 g/mol
InChI Key: BGQFHIFQXIMEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706923B2

Procedure details

A charge of 112.7 g (1.00 mol, 40%) dimethylamine is made to a 500 ml three-necked, round-bottomed flask. The amine is heated to 40° C. with stirring while 114.1 g (1.00 mol) allyl glycidyl ether is added over 2.5 hours while keeping the temperature below 50° C. After 3.5 hours at 50° C., GC analysis on a 30 M×0.53 mm SPB-5 polysiloxane column shows a single peak as 98% of the desired product. A viscous oil is obtained in quantitative yield. Analysis by 1H NMR (500 MHz, CDCl3) gives the following results: δ=2.61 (6H, s, —N(CH3)2), 2.62 and 2.71 (2H, m, —CH(OH)CH2N(CH3)2), 3.40 and 3.51 (2H, dd, —OCH2CH(OH)—), 4.04 (1H, bm, —CH2CH(OH)CH2—), 4.36 (2H, m, CH2═CHCH2—), 5.13 (1H, dd, CH2═CH—, cis isomer), 5.22 (1H, dd, CH2═CH—, trans isomer), 5.80 (1H, m, CH2═CH—). This data supports the following structure:
Quantity
112.7 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
114.1 g
Type
reactant
Reaction Step Three
Name
polysiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]([O:8][CH2:9][CH:10]=[CH2:11])[CH:5]1[O:7][CH2:6]1>>[CH2:9]([O:8][CH2:4][CH:5]([OH:7])[CH2:6][N:2]([CH3:3])[CH3:1])[CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
112.7 g
Type
reactant
Smiles
CNC
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
114.1 g
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Four
Name
polysiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH2](O[*:2])[*:1]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the temperature below 50° C

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C=C)OCC(CN(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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